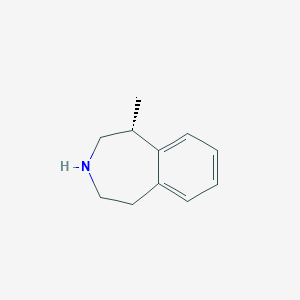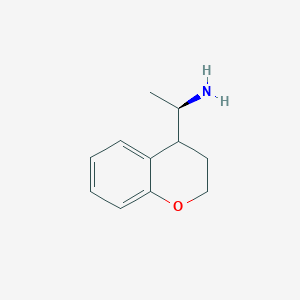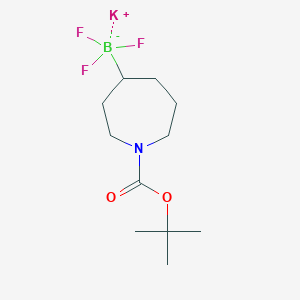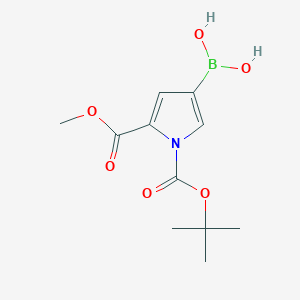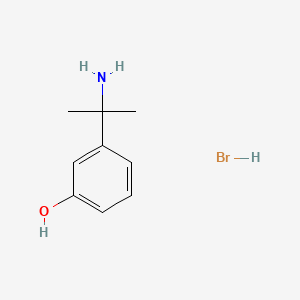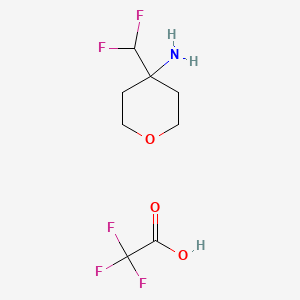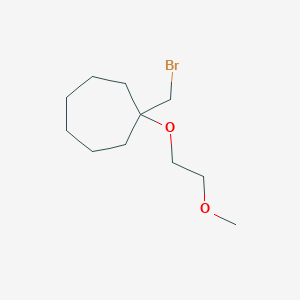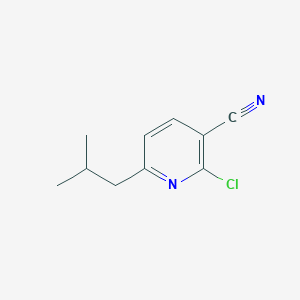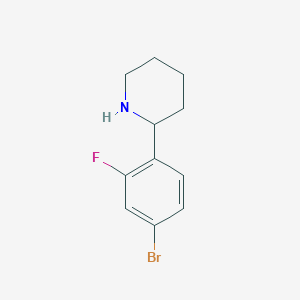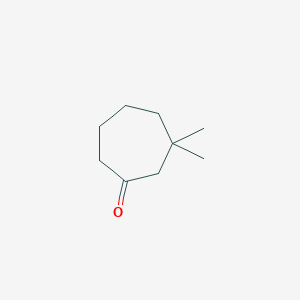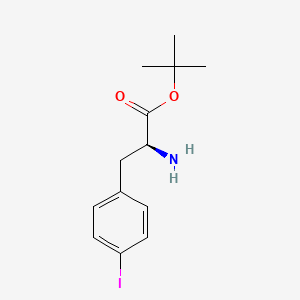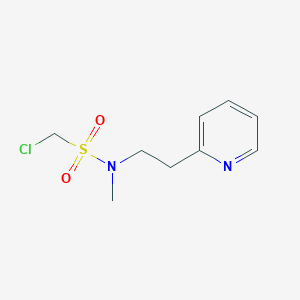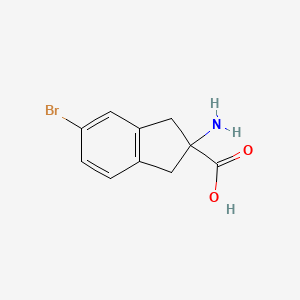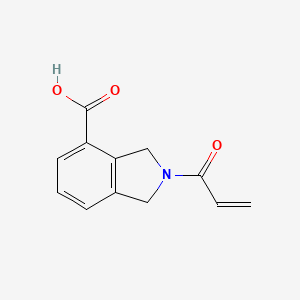
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Isoindole is treated with a base such as sodium hydroxide to generate the nucleophilic isoindole anion.
- The isoindole anion then reacts with prop-2-enoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
Acryloyl chloride: Similar in structure due to the presence of the prop-2-enoyl group.
Prop-2-enoyl amides: Share the prop-2-enoyl functional group but differ in the core structure.
Uniqueness
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core, which imparts distinct chemical and biological properties. The combination of the isoindole ring and the prop-2-enoyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-prop-2-enoyl-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-6-8-4-3-5-9(12(15)16)10(8)7-13/h2-5H,1,6-7H2,(H,15,16) |
InChIキー |
LTHWKCXAVBCXBF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


